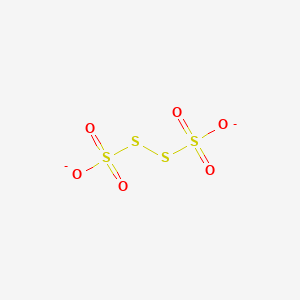

Tetrathionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).

Scientific Research Applications

Kinetics of Tetrathionate Decomposition

This compound plays a significant role in thiosulfate degradation during gold leaching with ammoniacal thiosulfate solution, impacting gold recovery. Studies have explored its decomposition kinetics in alkaline solutions, revealing first-order reactions with respect to both this compound and hydroxide, and detailing the reaction pathways and stoichiometry (Zhang & Dreisinger, 2002).

Microbial Utilization of this compound

Research indicates some bacteria use this compound as an electron acceptor, produced in vertebrate intestinal mucosa during inflammation. This process is linked to bacterial growth stimulation under specific conditions, revealing insights into bacterial energy metabolism and the role of this compound in gut microbiota (Liu et al., 2013).

This compound in Microbial Fuel Cells

This compound's biodegradation has been studied in acidic conditions in microbial fuel cells (MFCs), particularly concerning mining process waters. This research demonstrates this compound's potential as an electron donor for biological electricity production, expanding understanding of bioenergy applications (Sulonen et al., 2015).

Role in this compound Oxidation

Investigations into this compound hydrolase, crucial for sulfur-oxidizing bacteria when utilizing this compound as an energy source, have been conducted. These studies provide insights into the biochemical pathways involved in this compound oxidation and its environmental implications (Kanao et al., 2007).

Interaction with Sulfide Minerals

Studies have shown that tetrathionates can alter the surface chemistry of sulfide minerals, affecting their flotation response. This research contributes to understanding mineral processing and extractive metallurgy, highlighting the chemical interactions of tetrathionates with mineral surfaces (Mhonde et al., 2021).

This compound in Mammalian Systems

Research on mammalian thioredoxin reductase (TR1) suggests its role in reducing this compound in vitro, impacting the gut microbiome, especially during inflammation. This study broadens understanding of this compound's biological roles in mammalian systems (Narayan et al., 2015).

Properties

CAS No. |

15536-54-6 |

|---|---|

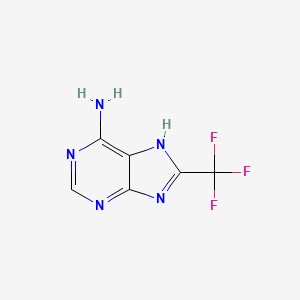

Molecular Formula |

O6S4-2 |

Molecular Weight |

224.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI Key |

HPQYKCJIWQFJMS-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

Canonical SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

| 15536-54-6 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)

![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

![2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B1226518.png)